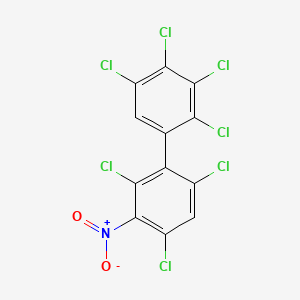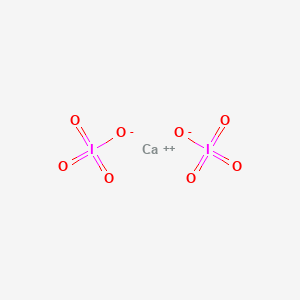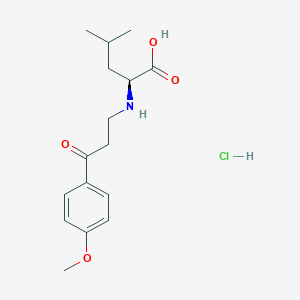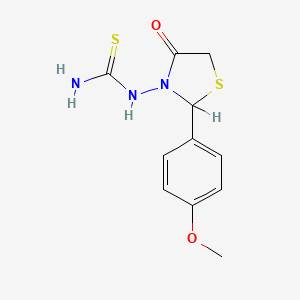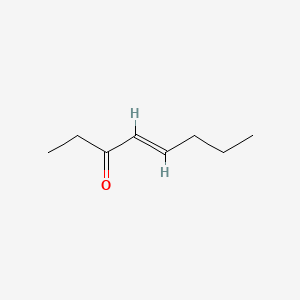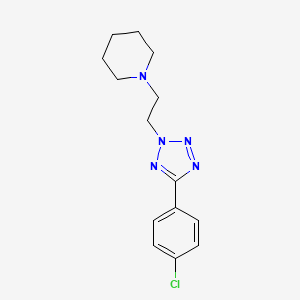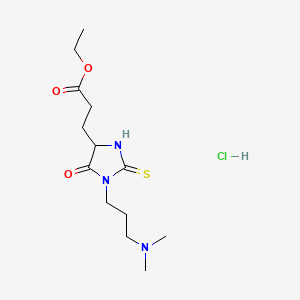
N-sec-Butyl-3-(m-(trifluoromethyl)benzoyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-sec-Butyl-3-(m-(trifluoromethyl)benzoyl)propionamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-sec-Butyl-3-(m-(trifluoromethyl)benzoyl)propionamide typically involves multiple steps. One common method includes the reaction of sec-butylamine with 3-(trifluoromethyl)benzoyl chloride under controlled conditions to form the desired amide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-sec-Butyl-3-(m-(trifluoromethyl)benzoyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-sec-Butyl-3-(m-(trifluoromethyl)benzoyl)propionamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique properties.
Mechanism of Action
The mechanism of action of N-sec-Butyl-3-(m-(trifluoromethyl)benzoyl)propionamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-sec-Butyl-3-(trifluoromethyl)aniline
- N-sec-Butyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanamide
Uniqueness
N-sec-Butyl-3-(m-(trifluoromethyl)benzoyl)propionamide is unique due to its specific structural features, such as the position of the trifluoromethyl group and the sec-butyl substituent
Properties
CAS No. |
93061-41-7 |
|---|---|
Molecular Formula |
C15H18F3NO2 |
Molecular Weight |
301.30 g/mol |
IUPAC Name |
N-butan-2-yl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C15H18F3NO2/c1-3-10(2)19-14(21)8-7-13(20)11-5-4-6-12(9-11)15(16,17)18/h4-6,9-10H,3,7-8H2,1-2H3,(H,19,21) |
InChI Key |
ZLBAARCCDNQYSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CCC(=O)C1=CC(=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


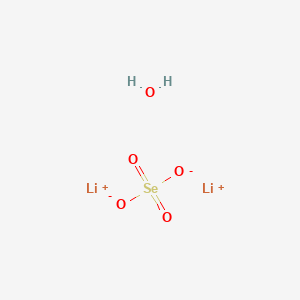

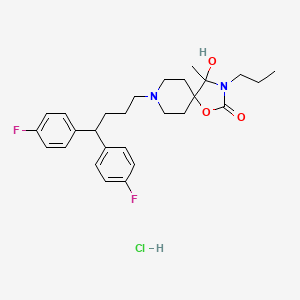
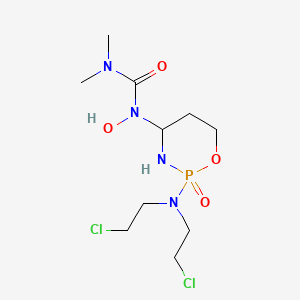
![2-Chloro-N-[2-(1,1-dimethylethoxy)-2-(4-methoxyphenyl)ethyl]-3,4-dimethoxyphenethylamine](/img/structure/B12715415.png)

